Product packaging for Fluorescein di-β-D-galactopyranoside(Cat. No.:CAS No. 1787-20-8)

Fluorescein di-β-D-galactopyranoside

Cat. No.: B596640
CAS No.: 1787-20-8
M. Wt: 396.49
InChI Key: PPNQZJCGISVOKM-UHFFFAOYSA-N
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Description

Contextualization of β-Galactosidase as a Research Target

Beta-galactosidase (β-Gal) is a hydrolase enzyme that plays a crucial role in the catalytic cleavage of β-galactosides into monosaccharides. In molecular biology, the E. coli lacZ gene, which codes for a subunit of β-galactosidase, is a widely utilized reporter gene. interchim.fr Its prevalence in research is due to the general absence of this enzyme activity in normal mammalian, yeast, and some bacterial cells. interchim.fr This characteristic allows researchers to use the lacZ gene as a marker to study gene expression, promoter efficiency, and other regulatory elements in various cell types. asm.orgnih.gov

Beyond its function as a reporter gene, β-galactosidase activity is also recognized as a biomarker for several biological processes and diseases. rsc.org For instance, senescence-associated β-galactosidase (SA-βG) activity is a known marker for cellular aging. nih.gov Abnormal β-galactosidase levels have been linked to conditions such as ganglioside deposition and certain cancers, including primary ovarian cancer and peritoneal metastasis of gastric cancer, making it a valuable target for diagnostic and therapeutic research. rsc.orgnih.gov

Historical Development of Fluorogenic Enzyme Substrates

The detection of enzyme activity has historically relied on various methods, with chromogenic substrates being a conventional choice. A common example is the use of 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal), which produces a colored product upon cleavage by β-galactosidase. nih.gov However, these chromogenic assays often have limitations in terms of sensitivity and quantification, providing only semi-quantitative results. nih.gov

The progression of research demanded more sensitive and precise measurement techniques, leading to the development of fluorogenic enzyme substrates. aatbio.commdpi.com These substrates are typically non-fluorescent molecules that, upon enzymatic action, release a highly fluorescent compound. thermofisher.com This approach offers a significant increase in sensitivity, often by several orders of magnitude, compared to chromogenic and radioisotope-based assays. aatbio.comanaspec.com The use of fluorogenic substrates, coupled with advancements in fluorescence instrumentation like flow cytometry and fluorescence microscopy, has enabled more accurate and quantitative analysis of enzyme activity in individual cells and cell populations. asm.orgaatbio.com

Role of Fluorescein (B123965) di-β-D-galactopyranoside as a Core Fluorogenic Probe

Fluorescein di-β-D-galactopyranoside (FDG) has emerged as one of the most sensitive fluorogenic substrates for detecting β-galactosidase activity. aatbio.comanaspec.com FDG itself is a colorless and non-fluorescent compound that can enter viable cells. abpbio.comabcam.com In the presence of β-galactosidase, FDG is sequentially hydrolyzed, first to the intermediate fluorescein monogalactoside (FMG) and finally to the highly fluorescent molecule, fluorescein. abpbio.comabpbio.com

The released fluorescein has excellent spectral properties, with excitation and emission maxima that align well with the detection capabilities of most standard fluorescence instruments. aatbio.comanaspec.com The enzymatic hydrolysis of FDG can be monitored by the increase in fluorescence, providing a quantitative measure of β-galactosidase activity. abpbio.com This high sensitivity makes FDG a valuable tool for a wide range of applications, including identifying lacZ-positive cells, detecting β-galactosidase expression in live cells, and quantifying markers like senescence-associated β-galactosidase. nih.govaatbio.com The fluorescence-based assays using FDG are reported to be 100 to 1000 times more sensitive than radioisotope-based ELISAs. aatbio.comanaspec.com

Detailed Research Findings

This compound functions through a specific enzymatic reaction. The non-fluorescent FDG molecule is cleaved by β-galactosidase, which removes the two galactopyranoside groups. caymanchem.comsigmaaldrich.com This two-step hydrolysis releases the fluorescein molecule, which is intensely fluorescent. abpbio.com The fluorescence signal generated is directly proportional to the enzymatic activity of β-galactosidase. abcam.comnih.gov

The properties of FDG make it a versatile tool in research.

PropertyValueSource
Molecular Formula C₃₂H₃₂O₁₅ abpbio.comcaymanchem.com
Molecular Weight 656.6 g/mol abpbio.comcaymanchem.com
Excitation Maximum ~490-492 nm anaspec.comcaymanchem.com
Emission Maximum ~514-520 nm anaspec.comcaymanchem.com
Appearance Solid caymanchem.com
Solubility Soluble in DMSO caymanchem.com

Research has demonstrated the superior quantitative capabilities of FDG compared to traditional methods. For example, in studies of cellular senescence, the FDG method provided a more precise measurement of senescence-associated β-galactosidase activity than the X-Gal method. nih.gov While the X-Gal method showed similar results for different cell passages, the FDG assay could detect significant differences in fluorescence intensity, demonstrating its higher sensitivity and quantitative nature. nih.gov Furthermore, it has been shown that FDG and X-Gal can be used simultaneously in a double-substrate assay to provide both rapid qualitative and precise quantitative data. nih.gov

The utility of FDG can be cell-type dependent, as highlighted in comparative studies with its more lipophilic derivative, C₁₂-FDG. In gram-negative bacteria, FDG was found to be a more effective substrate as it could readily enter viable cells, whereas the lipophilic nature of C₁₂-FDG hindered its penetration. asm.orgnih.gov Conversely, for animal cells, C₁₂-FDG was reported to be more sensitive than FDG. asm.orgnih.gov In yeast cells, neither substrate could penetrate viable cells without permeabilization, indicating that the choice of substrate must be optimized for the specific biological system under investigation. asm.orgnih.gov

CompoundTarget EnzymeMechanismApplicationSource
This compound (FDG) β-GalactosidaseEnzymatic hydrolysis releases fluorescent fluoresceinDetection of β-galactosidase activity in bacteria and mammalian cells, senescence assays. nih.govaatbio.comnih.gov
5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal) β-GalactosidaseEnzymatic hydrolysis produces a blue precipitateQualitative detection of β-galactosidase activity. nih.gov
C₁₂-FDG β-GalactosidaseLipophilic version of FDG; enzymatic hydrolysis releases a fluorescent productMore sensitive detection in animal cells compared to FDG. asm.orgnih.gov

Properties

CAS No.

1787-20-8

Molecular Formula

C26H24N2O2

Molecular Weight

396.49

IUPAC Name

4-[[4-[ethyl(2-phenylethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C26H24N2O2/c1-2-28(18-17-20-9-5-3-6-10-20)23-15-13-21(14-16-23)19-24-26(29)30-25(27-24)22-11-7-4-8-12-22/h3-16,19H,2,17-18H2,1H3

InChI Key

PPNQZJCGISVOKM-UHFFFAOYSA-N

SMILES

CCN(CCC1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Structural Modifications of Fluorescein Di β D Galactopyranoside Analogs

Chemical Synthesis Approaches for Fluorescein (B123965) di-β-D-galactopyranoside for Research Applications

The synthesis of Fluorescein di-β-D-galactopyranoside for research applications typically involves a multi-step process. A common approach is the condensation of fluorescein with a protected galactopyranosyl donor.

A foundational method for synthesizing fluorescein itself was first described by Bayer, involving the reaction of resorcinol (B1680541) and phthalic anhydride (B1165640) in the presence of zinc chloride. wordpress.com For the synthesis of FDG, a typical procedure involves the reaction of fluorescein with an acetylated galactose derivative, such as tetraacetyl-β-D-galactopyranosyl chloride, in the presence of a suitable base or catalyst. The resulting acetylated intermediate is then deprotected to yield the final product, this compound. nih.gov

The reaction conditions, including the choice of solvent and catalyst, can significantly influence the yield and purity of the final product. For instance, the glycosidation of a related compound, resorufin (B1680543), with tetraacetyl-β-chloro-galactose was performed in the aprotic solvent hexamethylphosphoric triamide (HMPA) using a resorufin sodium salt. nih.gov This reaction yielded a mixture of α and β anomers. nih.gov Subsequent deprotection using samarium and iodine in a methanol-tetrahydrofuran mixture afforded the final product. nih.gov While this example illustrates the synthesis of a resorufin-based galactopyranoside, similar principles apply to the synthesis of FDG.

For research applications, FDG is often used to prepare a stock solution. It is typically dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then diluted with an aqueous buffer to the desired concentration. interchim.fr It is important to note that solutions of FDG can be unstable, and it is often recommended to prepare them fresh. selleckchem.com

Rational Design Principles for Derivatized Fluorescent Probes

The rational design of fluorescent probes derived from FDG aims to optimize their performance in biological systems. Key considerations include improving cell permeability, enhancing fluorescence properties, and developing probes with novel sensing mechanisms like aggregation-induced emission (AIE) and Förster resonance energy transfer (FRET).

Structural Alterations for Modulated Cell Permeability and Intracellular Retention

The ability of a fluorescent probe to cross the cell membrane and accumulate intracellularly is crucial for its application in living cells. The physicochemical properties of the molecule, such as its molecular weight and lipophilicity (log D), play a significant role in its membrane permeability. mdpi.com

For fluorescein-based probes, several strategies have been employed to modulate cell permeability:

Lipophilic Modifications: The introduction of lipophilic moieties can enhance membrane permeability. For example, the C12-FDG derivative, which incorporates a dodecanoyl group, was found to be more sensitive than FDG for detecting β-galactosidase activity in animal cells due to its increased lipophilicity. nih.gov However, this modification hindered its entry into viable yeast and gram-negative bacterial cells. nih.gov This highlights that the optimal level of lipophilicity can be cell-type dependent.

Covalent Attachment of Membrane Transporters: Covalently attaching molecules that facilitate membrane transport can improve the cellular uptake of hydrophilic probes. One study demonstrated that the covalent conjugation of a chlorinated dodecaborate (B577226) moiety to 6-carboxyfluorescein (B556484) via a PEG linker enhanced its membrane permeability and water solubility. mdpi.com

Efflux Pump Inhibition: In some cell types, particularly bacteria, efflux pumps can actively transport fluorescent probes out of the cell, reducing intracellular accumulation. researchgate.net The co-administration of efflux pump inhibitors can therefore enhance the intracellular fluorescence signal. researchgate.net

The retention of the fluorescent product within the cell is also a critical factor. Upon enzymatic cleavage of FDG, the highly fluorescent product, fluorescein, is generated. abpbio.comabpbio.com The properties of fluorescein itself, including its charge at physiological pH, contribute to its retention within the cell.

Engineering for Enhanced Fluorescent Characteristics and Signal-to-Noise Ratio

The effectiveness of a fluorescent probe is determined by its fluorescent properties, including its quantum yield, photostability, and the signal-to-noise ratio of the assay.

Controlling Photoinduced Electron Transfer (PET): The fluorescence of fluorescein derivatives can be controlled by a photoinduced electron transfer (PET) process. nih.govresearchgate.net By modifying the electronic properties of the benzoic acid moiety of fluorescein, the PET process can be modulated to switch the fluorescence "on" or "off." nih.govresearchgate.net This principle has been used to design probes that become fluorescent only upon reaction with a specific analyte. nih.govresearchgate.net

Spirocyclization: A strategy for designing highly sensitive probes involves controlling the intramolecular spirocyclization of rhodamine derivatives, which are structurally related to fluorescein. nih.govelsevierpure.com By attaching a substrate moiety for a target enzyme, the probe can be locked in a non-fluorescent, spirocyclic form. nih.govelsevierpure.com Enzymatic cleavage of the substrate triggers a conformational change to the open, highly fluorescent form, resulting in a significant increase in signal. nih.govelsevierpure.com This approach has been successfully applied to develop probes for various enzymes, including β-galactosidase. nih.govelsevierpure.com

Introducing Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can alter the spectral properties and reactivity of the probe. For example, 2',7'-Dichlorofluorescein (B58168) di-β-D-galactopyranoside (DCFDG) releases the fluorophore 2',7'-dichlorofluorescein upon enzymatic cleavage. interchim.fr This fluorophore has a lower pKa than fluorescein, allowing it to retain more fluorescence in acidic environments like the lysosome. interchim.fr

Table 1: Fluorescent Properties of Selected Probes

Probe Excitation (nm) Emission (nm) Key Feature Reference
This compound (FDG) 485 535 Standard substrate medchemexpress.com
2',7'-Dichlorothis compound (DCFDG) 495 529 Enhanced fluorescence in acidic environments interchim.fr
Resorufin β-D-galactopyranoside --- --- Water-soluble and stable interchim.fr
4-Trifluoromethylumbelliferyl β-D-galactopyranoside (TFMUG) --- --- High water solubility and long wavelength emission interchim.fr

Development of Aggregation-Induced Emission (AIE) and FRET-Based Probes

Recent advancements in fluorescent probe design have focused on developing probes with novel signaling mechanisms, such as aggregation-induced emission (AIE) and Förster resonance energy transfer (FRET).

Aggregation-Induced Emission (AIE) Probes: AIE-based probes are weakly fluorescent in solution but become highly emissive upon aggregation. acs.org This property can be exploited to develop "turn-on" fluorescent probes with a high signal-to-noise ratio. rsc.org An AIE-active fluorescent probe, HBTTPAG, was developed for the species-selective detection of β-galactosidase. nih.gov This probe was able to distinguish between β-galactosidase from different species and was used for visualizing the enzyme in cancer cells and tissues. nih.gov The AIE effect can be triggered by the enzymatic cleavage of a hydrophilic group, leading to the aggregation of the hydrophobic AIEgen. researchgate.net

Förster Resonance Energy Transfer (FRET) Probes: FRET is a process where an excited donor fluorophore transfers energy to an acceptor fluorophore in close proximity. nih.gov This phenomenon can be used to design probes that report on molecular interactions or conformational changes. nih.govnih.gov FRET-based probes for β-galactosidase could be designed where the cleavage of the galactoside moiety leads to a change in the distance between a donor and acceptor pair, resulting in a change in the FRET signal. While specific FRET probes based on FDG were not detailed in the provided search results, the principles of FRET have been widely applied to create biosensors for various biological processes. nih.govmdpi.comyoutube.com For example, FRET has been used to monitor gelation processes and protein-protein interactions. mdpi.comyoutube.com

Enzymatic Kinetics and Mechanistic Analysis of β Galactosidase Mediated Hydrolysis

Characterization of Fluorescein (B123965) di-β-D-galactopyranoside Hydrolysis by β-Galactosidase

Fluorescein di-β-D-galactopyranoside is a non-fluorescent molecule that serves as a fluorogenic substrate for β-galactosidase. The enzyme, a glycoside hydrolase, catalyzes the cleavage of the β-glycosidic bonds. abpbio.com The hydrolysis occurs in a stepwise manner. In the first step, β-galactosidase cleaves one of the galactose units from FDG to produce the intermediate, Fluorescein mono-β-D-galactopyranoside (FMG), which is also largely non-fluorescent. abpbio.comresearchgate.net In the second step, the enzyme hydrolyzes the remaining glycosidic bond on FMG, releasing the second galactose molecule and the final product, fluorescein. abpbio.comresearchgate.net

The significance of this reaction in biochemical assays lies in the optical properties of the final product. Fluorescein is a highly fluorescent compound, exhibiting excitation and emission maxima around 490 nm and 515-520 nm, respectively. nih.govabcam.com This allows for the sensitive detection of β-galactosidase activity by monitoring the increase in fluorescence over time. researchgate.net The reaction can be followed not only by fluorescence but also by absorbance, as fluorescein has a large extinction coefficient. abcam.com

The utility of FDG as a substrate has been demonstrated in various applications, including the detection of β-galactosidase in transfected cells and the quantification of senescence-associated β-galactosidase activity. pjlss.edu.pknih.gov The method's sensitivity is reported to be significantly higher than many other assay types. abcam.com Different analytical techniques, including thin-layer chromatography, high-performance liquid chromatography (HPLC), and fluorescence spectroscopy, have been employed to study the time course of the concentrations of the substrate (FDG), the intermediate (FMG), and the final product (fluorescein). nih.govnih.gov

Quantitative Kinetic Studies of Enzyme-Substrate Interaction

The interaction between β-galactosidase and its substrates, FDG and FMG, has been the subject of detailed quantitative kinetic studies. These investigations have focused on determining the Michaelis-Menten constants (Km) and the catalytic turnover rates (kcat or k2), which are crucial for understanding the efficiency and mechanism of the enzyme.

Different research groups have reported varying kinetic parameters, which can be attributed to different experimental conditions, such as the source of the β-galactosidase (e.g., from Escherichia coli), pH, temperature, and the analytical method used.

One of the key studies, which also proposed the concept of intermediate channeling, determined the kinetic parameters for the first step of the hydrolysis (FDG to FMG) using kinetic fluorescence measurements. nih.govsigmaaldrich.cn In contrast, a later study that re-evaluated the kinetics using quantitative HPLC reported significantly different values and challenged the earlier findings. nih.gov

Below is an interactive table summarizing the reported kinetic constants from different studies for the hydrolysis of FDG and its intermediate, FMG, by E. coli β-galactosidase.

The discrepancies in these reported values, particularly the Michaelis constants, are central to the debate on the reaction mechanism, as discussed in the following section. The lower Km value reported by Huang suggests a higher affinity of the enzyme for FDG than what was concluded by Fiedler and Hinz. nih.govnih.gov

Investigation of Intermediate Species and Reaction Pathways

The mechanism of the two-step hydrolysis of FDG by a single β-galactosidase enzyme has been a subject of significant scientific debate, primarily centered on the fate of the intermediate species, Fluorescein mono-β-D-galactopyranoside (FMG).

Initial kinetic studies using thin-layer chromatography suggested deviations from simple, independent stepwise kinetics, hinting at a more complex interaction. nih.govnih.gov This led to a detailed investigation using kinetic fluorescence measurements, which proposed a model involving "intermediate channeling". nih.govsigmaaldrich.cn According to this model, the FMG intermediate, once formed at the active site of the enzyme from FDG, does not necessarily diffuse into the bulk solution before being hydrolyzed in the second step. Instead, it can be "channeled" directly to be cleaved into fluorescein and galactose. nih.govsigmaaldrich.cn

The proposed channeling mechanism consists of two competing pathways for the hydrolysis of the FMG intermediate:

Binding Mode: FMG that has diffused away from the enzyme into the free solution can bind to an available enzyme's active site, in competition with the primary substrate, FDG, and is then hydrolyzed. sigmaaldrich.cn

Channeling Mode: FMG formed from FDG is directly hydrolyzed into the final products before it can dissociate from the enzyme's active site. sigmaaldrich.cn

The extent of this channeling was reported to be dependent on the concentration of the initial substrate, FDG. At low FDG concentrations, the rate of FDG hydrolysis is slow, making the channeling mode ineffective, and FMG is primarily hydrolyzed via the binding mode. sigmaaldrich.cn However, at higher FDG concentrations (above the Km), the rate of FDG hydrolysis increases significantly, making the channeling mode the predominant pathway for FMG hydrolysis. sigmaaldrich.cn A "channeling factor" was introduced to quantify the extent of this phenomenon. sigmaaldrich.cn

This model of intermediate channeling was later challenged by a study that employed quantitative HPLC to monitor the concentrations of FDG, FMG, and fluorescein throughout the reaction. nih.gov This study reported that the transient appearance of substantial amounts of the FMG intermediate in the reaction mixture, even at high initial FDG concentrations, contradicts the most efficient form of intermediate channeling proposed earlier. nih.gov The researchers argued that the previous fluorescence-based measurements might have been misleading. nih.gov

By re-determining the Michaelis constants for both FDG and FMG, which were found to be higher than previously reported, and fitting the complete reaction progress curves, the authors concluded that the hydrolysis follows a normal stepwise substrate-intermediate-product mechanism. nih.gov Their model did not require the assumption of a more complex reaction course like intermediate channeling. nih.gov This work suggested that the hydrolysis of two bonds at a single enzyme-substrate encounter, a rare event in enzymology, was not occurring in this case. nih.gov

Advanced Methodologies for Detection and Quantification in Research Assays

Fluorometric Techniques for Signal Acquisition from Fluorescein (B123965) di-β-D-galactopyranoside Hydrolysis

The fluorescent signal generated from the hydrolysis of FDG can be captured and quantified using several advanced instrumental techniques. These methods offer high sensitivity and are adaptable to different experimental needs, from bulk quantification to single-cell analysis.

Microplate Reader-Based Quantitative Assays

Microplate readers are standard instruments for high-throughput quantification of β-galactosidase activity in cell lysates. assaygenie.com This method allows for the rapid and sensitive measurement of enzyme expression across a large number of samples simultaneously. tandfonline.com The assay typically involves lysing the cells to release the enzyme, followed by the addition of the FDG substrate. assaygenie.com After an incubation period, the fluorescence is measured, and the intensity is directly proportional to the amount of β-galactosidase activity in the lysate. assaygenie.com This technique is sensitive enough to measure β-galactosidase at the femtogram level. assaygenie.com

The general protocol involves preparing cell extracts, adding the FDG working solution, incubating the mixture to allow for the enzymatic reaction, and then measuring the resulting fluorescence. thermofisher.com For endpoint assays, a stop solution can be added before measurement. assaygenie.com These assays are particularly useful for quantifying reporter gene expression in cells transfected with a lacZ expression construct. chem-agilent.com

Table 1: Typical Parameters for Microplate Reader-Based FDG Assay
ParameterDescriptionTypical Value/RangeReference
Excitation WavelengthThe wavelength of light used to excite the fluorescein product.485 - 490 nm assaygenie.commedchemexpress.com
Emission WavelengthThe wavelength of light emitted by the fluorescein product.512 - 535 nm assaygenie.commedchemexpress.cominterchim.fr
Substrate ConcentrationThe initial concentration of FDG added to the reaction.Varies (e.g., 0.2 mM final concentration) medchemexpress.com
Assay FormatTypically performed in 96-well or 384-well plates.96-well plate medchemexpress.com
Detection LimitThe lowest amount of enzyme that can be reliably detected.Femtogram levels assaygenie.com

Flow Cytometry for Single-Cell Analysis and Sorting

Flow cytometry enables the analysis and sorting of individual cells based on their fluorescent properties. 10xgenomics.com FDG is a valuable substrate for this application because it can be used to detect β-galactosidase activity within single, viable cells. nih.govabcam.com The substrate enters the cell, and if β-galactosidase is present, the resulting fluorescent fluorescein is temporarily trapped, allowing the cell to be identified and quantified by the flow cytometer. nih.govresearchgate.net This technique is widely used for identifying and sorting lacZ-positive cells in populations of mammalian, yeast, or bacterial cells. interchim.frnih.gov

The efficiency of cellular uptake and retention of the fluorescent product can vary between cell types. For instance, FDG is an effective substrate for gram-negative bacteria, where it readily enters viable cells. nih.gov For some animal cells, a more lipophilic derivative, 5-(dodecanoylamino) fluorescein di-β-D-galactopyranoside (C12-FDG), may offer more sensitive detection due to improved cell penetration. nih.govresearchgate.net Conversely, in yeast, C12-FDG may require cell permeabilization to enter viable cells. nih.gov This single-cell approach is crucial for studying heterogeneous populations and for isolating cells based on reporter gene expression. rsc.org

Table 2: Application of FDG and its Derivatives in Flow Cytometry
SubstrateTarget Cell TypeKey FindingReference
FDGGram-negative bacteriaUseful substrate, enters viable cells, fluorescence is proportional to enzyme activity. nih.gov
C12-FDGAnimal cellsMore sensitive than FDG due to better penetration. nih.gov
C12-FDGYeast cellsDoes not readily enter viable cells; requires permeabilization. Penetrates nonviable yeast cells. nih.gov
FDGMammalian cellsWidely used for detection of E. coli lacZ β-galactosidase. abcam.com

Fluorescence Microscopy for Spatiotemporal Localization and Imaging

Fluorescence microscopy utilizes FDG to visualize the spatial distribution of β-galactosidase activity within cells and tissues. aatbio.cominterchim.fr This technique provides critical information on the subcellular localization of the enzyme, which is lost in bulk assays. nih.gov By observing the generation of fluorescein in real-time, researchers can monitor dynamic changes in gene expression. nih.gov

This imaging method has been successfully used to detect lacZ gene expression in various cell systems, including primary hepatocytes, fibroblasts, and glioma cells. nih.gov One challenge with this technique is the potential for the hydrolyzed, fluorescent product (fluorescein) to diffuse across cell membranes, which can lead to a poorly defined intracellular signal and background fluorescence in the extracellular medium. nih.gov Despite this, the method remains a powerful tool for obtaining spatiotemporal data on enzyme activity in living cells. nih.govnih.gov

Comparative Sensitivity and Performance with Alternative Methodologies

The performance of FDG-based assays is often benchmarked against older, more traditional methods for detecting β-galactosidase activity, such as those using chromogenic or radioactive substrates.

Advantages over Chromogenic Substrates

Fluorogenic assays using FDG offer significant advantages in sensitivity and quantification compared to chromogenic assays. aatbio.com The most common chromogenic substrates are 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) and o-nitrophenyl-β-D-galactopyranoside (ONPG). taylorandfrancis.comstackexchange.com

Fluorescence-based assays with FDG are reported to be 100 to 1,000 times more sensitive than assays using chromogenic substrates. interchim.fr While X-gal produces an insoluble blue precipitate that is useful for qualitative screening (e.g., blue/white selection), it is considered semi-quantitative at best. stackexchange.comnih.gov ONPG produces a soluble yellow product that can be quantified spectrophotometrically, but these assays are generally less sensitive than fluorometric methods. taylorandfrancis.comstackexchange.com The FDG method provides a distinct advantage in its ability to quantify enzyme activity with high precision, showing clear differences where X-gal assays may show similar results due to saturation. nih.govresearchgate.net

Table 3: Comparison of FDG with Chromogenic Substrates
SubstrateAssay TypeProductQuantificationRelative SensitivityReference
This compound (FDG)FluorometricSoluble, highly fluorescentQuantitative, wide dynamic rangeHigh (100-1000x > chromogenic) interchim.frnih.gov
X-galChromogenicInsoluble, blue precipitateSemi-quantitative / QualitativeLower stackexchange.comnih.gov
ONPGChromogenicSoluble, yellow colorQuantitativeLower than FDG taylorandfrancis.comstackexchange.com
Chlorophenol red β-D-galactopyranoside (CPRG)ChromogenicSoluble, magenta colorQuantitativeLower than FDG taylorandfrancis.com

Relative Sensitivity to Radioisotope-Based Assays

Assays employing FDG are also noted for their superior sensitivity compared to some radioisotope-based assays, such as certain enzyme-linked immunosorbent assays (ELISAs). aatbio.com Reports indicate that fluorescence-based detection with FDG can be 100 to 1,000-fold more sensitive than these radioisotopic methods. aatbio.com A major additional benefit of using a fluorogenic substrate like FDG is the avoidance of the safety hazards, regulatory hurdles, and disposal issues associated with radioactive materials. This makes FDG-based assays a safer, more convenient, and often more sensitive alternative for quantifying enzyme activity.

Applications of Fluorescein Di β D Galactopyranoside in Contemporary Biological Research

Utilization in Reporter Gene Systems for Gene Expression Profiling

Reporter gene assays are fundamental tools for monitoring cellular events associated with gene expression and regulation. nottingham.ac.uk The lacZ gene, which encodes the enzyme β-galactosidase, is a commonly used reporter gene in these systems. agscientific.comnih.gov

Fluorescein (B123965) di-β-D-galactopyranoside is widely employed as an ultra-sensitive substrate for the in vivo and in vitro detection of lacZ-encoded β-galactosidase. abcam.comabcam.co.jp The fundamental principle involves the enzymatic cleavage of the two galactose moieties from the non-fluorescent FDG molecule by β-galactosidase. This hydrolysis releases the fluorescein molecule, which is intensely fluorescent and can be detected and quantified. agscientific.comnih.gov The resulting fluorescence signal is directly proportional to the enzymatic activity of β-galactosidase, thereby reflecting the expression level of the lacZ reporter gene. abcam.comabcam.co.jp

This method is highly versatile and has been successfully applied across different biological models, including both prokaryotic and eukaryotic cells. nih.gov FDG is particularly useful for detecting β-galactosidase activity in gram-negative bacteria and mammalian cells using flow cytometry. abcam.comabcam.co.jpnih.gov In transformed yeast cells, the fluorescence intensity derived from FDG cleavage has been shown to correlate quantitatively with the level of lacZ gene expression, which was controlled by different promoter sequences. nih.gov While effective, one limitation is that FDG is a polar molecule and does not readily cross the plasma membrane of all cell types, which can sometimes necessitate harsh loading procedures like hypotonic shock. agscientific.com

Organism TypeModel ExampleApplication of FDGDetection Method
ProkaryoticGram-negative bacteria (e.g., E. coli)Monitoring lacZ reporter gene expression. abcam.comabcam.co.jpFlow Cytometry nih.gov
EukaryoticMammalian Cells (e.g., Jurkat)Tracking gene expression and transfection efficiency. abcam.comnih.govFlow Cytometry, Fluorescence Microscopy anaspec.comaatbio.com
EukaryoticYeast (S. cerevisiae)Quantitative analysis of promoter strength via lacZ expression. nih.govFlow Cytometry nih.gov

A critical parameter in gene delivery experiments is transfection efficiency, which is the percentage of cells that have successfully taken up the foreign genetic material. mirusbio.com Reporter genes, such as lacZ, are frequently used to determine this efficiency. aracelibio.com By co-transfecting a plasmid containing the lacZ gene alongside a gene of interest, the activity of β-galactosidase can be used as a surrogate marker for the success of the transfection process.

FDG provides a sensitive, fluorescence-based method for quantifying the number of lacZ-positive cells within a population. researchgate.net Following transfection and an incubation period to allow for gene expression, cells are loaded with FDG. Cells that were successfully transfected will express β-galactosidase, which cleaves FDG and generates a fluorescent signal. researchgate.net This allows for the easy identification and quantification of transfected cells using techniques like flow cytometry or fluorescence microscopy. anaspec.comaatbio.com The percentage of fluorescent cells in the total population directly corresponds to the transfection efficiency. mirusbio.com This quantitative data is crucial for optimizing transfection protocols and for normalizing the results of downstream experiments. aracelibio.com

Cellular and Subcellular Activity Monitoring

FDG's ability to report on enzymatic activity within cells makes it a valuable tool for studying various cellular processes and for the detection of specific cell types or microorganisms.

Cellular senescence is a state of irreversible growth arrest and is characterized by the upregulation of lysosomal β-galactosidase activity, often referred to as senescence-associated β-galactosidase (SA-β-gal). thermofisher.comaatbio.com The detection of SA-β-gal is considered a gold standard biomarker for identifying senescent cells. thermofisher.com The conventional method for this detection uses the chromogenic substrate 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal), which produces a blue precipitate in senescent cells. thermofisher.comnih.gov However, the X-Gal method is largely qualitative or semi-quantitative and can be limited in sensitivity. nih.gov

FDG offers a sensitive and quantitative alternative for measuring SA-β-gal activity. nih.gov In this fluorimetric method, cell lysates or fixed cells are incubated with FDG, and the resulting fluorescence is measured. nih.govresearchgate.net Studies have shown a clear correlation between the increase in fluorescence from FDG hydrolysis and the number of passages of cell lines, such as human foreskin fibroblasts (Hs68), mirroring the results from the X-Gal method but providing a quantitative output. nih.gov A significant advantage of the FDG-based assay is its precision and its ability to discern differences in SA-β-gal activity levels where the X-Gal method might plateau, for instance, showing a stronger signal in later-passage cells compared to earlier ones when the X-Gal staining appears saturated. nih.gov Furthermore, FDG can be used in conjunction with X-Gal in a double-substrate assay to provide both rapid qualitative visualization and a precise quantitative measurement from the same sample. nih.gov

ParameterFDG MethodX-Gal Method
Substrate TypeFluorogenic nih.govChromogenic nih.gov
Output SignalGreen Fluorescence (approx. 520 nm) anaspec.comBlue Precipitate thermofisher.com
QuantificationQuantitative nih.govSemi-quantitative nih.gov
SensitivityHigh anaspec.comaatbio.comLimited nih.gov
ApplicationFluorometry, Flow Cytometry, Microscopy anaspec.comnih.govBright-field Microscopy aatbio.com

A key advantage of FDG is its utility in measuring enzyme activity within living, viable cells. anaspec.comabcam.com The substrate can enter intact cells, where it is cleaved by intracellular β-galactosidase. abcam.comnih.gov The resulting fluorescent product, fluorescein, is initially retained within the cell, allowing for real-time monitoring of enzyme kinetics and localization of activity. nih.gov However, it is noted that the cleaved fluorescein product can diffuse out of the cell over time, which may require performing analyses at reduced temperatures to minimize efflux. agscientific.com

This application is crucial for studies where maintaining cell viability is essential, such as in sorting cell populations based on enzyme activity using Fluorescence-Activated Cell Sorting (FACS). agscientific.com The ability to analyze β-galactosidase activity in live cells avoids artifacts associated with cell fixation and lysis, providing a more accurate representation of cellular processes under physiological conditions. nih.gov More lipophilic derivatives of FDG, such as 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12-FDG), have been developed to improve cell penetration and retention of the fluorescent product in certain cell types, particularly animal cells. nih.govresearchgate.net

FDG serves as a valuable substrate for the detection and characterization of microorganisms that express β-galactosidase, either endogenously or through genetic engineering. abcam.comnih.gov For instance, FDG has been established as a useful tool for detecting β-galactosidase in gram-negative bacteria via flow cytometry. nih.govresearchgate.net The substrate enters viable bacterial cells and generates a fluorescent signal proportional to the level of enzyme activity, enabling rapid identification and quantification of specific bacteria within a mixed population. nih.gov

This capability is particularly relevant in microbiology for identifying bacterial colonies expressing the lacZ gene on plasmid vectors during cloning procedures. It provides a fluorescent alternative to traditional colorimetric screening with X-Gal. The high sensitivity of fluorescence-based assays using FDG can be several orders of magnitude greater than absorption-based measurements, allowing for the detection of low levels of enzymatic activity. anaspec.comaatbio.com

Development of Biosensors and Sensing Platforms

The core principle behind the use of this compound (FDG) in biosensors is the enzymatic reaction that releases the fluorescent molecule, fluorescein. FDG itself is colorless and non-fluorescent, but upon hydrolysis by β-galactosidase, it yields a product with excellent spectral properties for detection. This characteristic makes FDG a highly sensitive substrate for detecting β-galactosidase activity. Fluorescence-based assays using FDG are reported to be 100 to 1000-fold more sensitive than radioisotope-based ELISAs aatbio.com.

The enzymatic hydrolysis of FDG by β-galactosidase occurs in two sequential steps. First, one molecule of galactose is cleaved to produce fluorescein monogalactoside (FMG). Subsequently, a second hydrolysis step releases the second galactose molecule, yielding the highly fluorescent fluorescein abpbio.com. The increase in fluorescence, typically measured at an excitation wavelength of approximately 488 nm and an emission wavelength of 515 nm, is directly proportional to the β-galactosidase activity abpbio.com. This quantifiable relationship forms the basis of FDG-based biosensors.

FDG-based biosensors have been developed for various applications, including the detection of E. coli contamination in water quality monitoring. In this context, the β-galactosidase produced by the bacteria serves as the biomarker, and FDG acts as the signaling molecule. The sensitivity of these biosensors is critical, and research has focused on optimizing conditions such as pH and substrate concentration to maximize the signal output. For instance, the fluorescence of the reaction product is highly dependent on pH, and maintaining an optimal pH is crucial for maximum signal intensity. Furthermore, the concentration of FDG must be sufficient (around 3 to 4 times the Michaelis constant, Km) to ensure the measured activity is not limited by substrate availability.

The performance of FDG as a biosensor substrate can be compared with other commonly used substrates for β-galactosidase, such as the chromogenic substrate X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) and the more lipophilic fluorogenic substrate C12-FDG. While X-Gal produces a blue precipitate that can be observed by light microscopy, it is generally considered less sensitive and only semi-quantitative thermofisher.comthermofisher.comnih.gov. In contrast, FDG-based assays offer a quantitative measure of enzyme activity with higher sensitivity nih.gov. C12-FDG, a derivative of FDG, is more lipophilic and has been shown to be more sensitive than FDG for detecting β-galactosidase activity in animal cells nih.govmedchemexpress.com. However, its utility can be limited by its tendency to leak out of cells and its sensitivity to fixation methods thermofisher.comthermofisher.com.

SubstrateDetection MethodSignalKey AdvantagesKey Limitations
This compound (FDG)FluorometricGreen Fluorescence (Ex/Em ~488/515 nm)High sensitivity, quantitativeCan leak from cells
X-GalColorimetricBlue PrecipitateSimple, visible by light microscopySemi-quantitative, lower sensitivity
C12-FDGFluorometricGreen Fluorescence (Ex/Em ~488/523 nm)Higher sensitivity in animal cells, lipophilicProne to leakage from cells, sensitive to fixation

A significant application of FDG is in the real-time monitoring of cellular responses, particularly in the context of cellular senescence. Cellular senescence is a state of irreversible cell cycle arrest and is associated with increased lysosomal β-galactosidase activity, often referred to as senescence-associated β-galactosidase (SA-β-Gal) thermofisher.comthermofisher.comtelomer.com.tr. The detection of SA-β-Gal is considered a gold standard for identifying senescent cells thermofisher.comthermofisher.com.

FDG and its lipophilic analog, C12-FDG, can permeate living cells, where they are cleaved by SA-β-Gal, leading to an accumulation of the fluorescent product. This allows for the real-time visualization and quantification of senescent cells using fluorescence microscopy and flow cytometry telomer.com.trnih.gov. The ability to monitor senescence in living cells is a major advantage over methods that require cell fixation, such as the X-Gal staining method thermofisher.comthermofisher.comnih.gov.

Quantitative studies have demonstrated the utility of FDG in monitoring the progression of cellular senescence. For instance, in human foreskin fibroblast Hs68 cells, the fluorescence intensity from FDG was shown to increase with increasing cell passages, paralleling the results from the X-Gal method but with the added benefit of being quantitative nih.gov. The FDG method was also found to be precise, with a relative standard deviation of less than 10% nih.gov.

The kinetics of the enzymatic reaction can also be monitored in real-time. For example, studies with other near-infrared fluorescent probes for β-galactosidase have shown that the fluorescence signal can be detected within minutes of probe incubation with the enzyme researchgate.net. This rapid response is crucial for dynamic studies of cellular processes. While FDG's response rate may be slower than some newer probes, it remains a widely used and well-validated tool for real-time senescence detection mdpi.com.

ParameterFDG-based AssayX-Gal StainingReference
MethodologyFluorometric, quantitativeColorimetric, semi-quantitative nih.gov
Cell StateLive or fixed cellsFixed cells nih.govtelomer.com.tr
Incubation TimeMinutes to hoursOvernight thermofisher.comthermofisher.com
Precision (RSD)<10%Not applicable nih.gov

The combination of FDG with microfluidic devices has revolutionized high-throughput screening (HTS) of β-galactosidase activity at the single-cell level. Microfluidic platforms offer precise control over picoliter to nanoliter volumes, enabling the rapid analysis of thousands to millions of individual cells nih.govnih.govutep.edufluigent.com.

Droplet-based microfluidics is a particularly powerful approach where single cells are encapsulated in tiny aqueous droplets suspended in an immiscible oil phase. Each droplet acts as an independent microreactor. When FDG is co-encapsulated with a cell expressing β-galactosidase, the enzymatic reaction proceeds within the droplet, leading to an increase in fluorescence. These fluorescent droplets can then be rapidly sorted using fluorescence-activated droplet sorting (FADS) at rates exceeding 100,000 droplets per second nih.govresearchgate.net. This throughput is significantly higher than that achievable with conventional flow cytometry nih.gov.

One study demonstrated a hybrid microfluidic-micro-optical system for screening E. coli β-galactosidase activity in 100 picoliter droplets. The system achieved a reinjection and screening rate of approximately 115,000 droplets per second nih.gov. In this experiment, a solution of 500 μM FDG was mixed with a dilution of E. coli cells and encapsulated into droplets. After a 48-hour incubation period, the droplets were reinjected into the screening chip for fluorescence analysis nih.gov.

The integration of FDG-based assays into microfluidic HTS platforms offers several advantages, including a significant reduction in reagent consumption, faster analysis times, and the ability to perform quantitative single-cell analysis on a massive scale nih.govfluigent.com. This technology has broad applications in fields such as directed evolution of enzymes, drug discovery, and quantitative molecular diagnostics nih.govmdpi.com.

Microfluidic PlatformFDG ApplicationThroughputDroplet VolumeKey FindingReference
Hybrid microfluidic-micro-optical systemSingle-cell E. coli β-galactosidase activity screening~115,000 droplets/second100 pLAchieved higher throughput than conventional flow cytometry nih.govresearchgate.net
Fluorescence-Activated Droplet Sorting (FADS)Screening of industrial enzyme-producing strains300 droplets/secondNot specifiedAchieved a 45.6-fold enrichment of active cells nih.gov

Methodological Considerations and Optimization for Research Protocols

Optimization of Incubation Conditions for Enzymatic Assays

The enzymatic hydrolysis of FDG by β-galactosidase is a dynamic process influenced by several critical parameters, including pH, temperature, and substrate concentration. Optimization of these conditions is paramount to ensure maximal enzyme activity and signal-to-noise ratio.

The pH of the reaction buffer significantly impacts β-galactosidase activity. For instance, in assays for senescence-associated β-galactosidase (SA-βG), a citrate-phosphate buffer is often used. medchemexpress.com While the optimal pH can vary depending on the specific isozyme and cellular context, a pH of around 7.0 is generally recommended for standard β-galactosidase assays. assaygenie.com However, for lysosomal enzymes like SA-βG, an acidic environment is more suitable, with optimal activity often observed around pH 5.0. researchgate.net

Temperature is another crucial factor. Most enzymatic assays with FDG are incubated at 37°C, which is the optimal temperature for mammalian β-galactosidase. medchemexpress.comlabunlimited.comanaspec.com Incubation times can range from 30 minutes to 24 hours, depending on the level of enzyme expression in the sample. medchemexpress.comlabunlimited.com Shorter incubation times, from 5 to 180 minutes, have also been shown to yield a nearly linear increase in enzyme activity. researchgate.net

The concentration of FDG is a key determinant of the reaction rate. A typical starting concentration for FDG in enzymatic assays is around 2 mM, from which working solutions are prepared. medchemexpress.com For a 96-well plate format, adding 10 μL of a 2 mM FDG solution to each well is a common practice. medchemexpress.com It is essential to ensure that the substrate is not a limiting factor in the reaction, especially when quantifying high levels of β-galactosidase activity.

Table 1: Recommended Incubation Conditions for FDG-Based Enzymatic Assays

ParameterRecommended RangeNotes
pH 5.0 - 7.5Optimal pH can vary. Acidic pH (e.g., 5.0) is often used for senescence-associated β-galactosidase. medchemexpress.comresearchgate.net
Temperature 37°COptimal for mammalian β-galactosidase. medchemexpress.comlabunlimited.comanaspec.com
Incubation Time 30 minutes - 24 hoursDependent on the level of enzymatic activity in the sample. medchemexpress.comlabunlimited.com
FDG Concentration 10 mM stock, diluted to working concentration (e.g., 2 mM)Ensure substrate is not limiting for the reaction. medchemexpress.comlabunlimited.com

Strategies for Mitigating Background Fluorescence in Biological Samples

A significant challenge in fluorescence-based assays is the presence of background fluorescence, which can arise from cellular autofluorescence or the spontaneous hydrolysis of the substrate. In the context of FDG assays, it is crucial to implement strategies to minimize these confounding signals.

A primary strategy is the inclusion of proper controls. A blank control, consisting of cell extracts from non-transfected or β-galactosidase-negative cells, should always be included to measure the inherent background fluorescence of the cells and reagents. labunlimited.com This background reading is then subtracted from the fluorescence readings of the experimental samples. anaspec.com

The non-fluorescent nature of FDG itself helps in keeping the initial background low. aatbio.com However, prolonged exposure to light or non-optimal storage conditions can lead to spontaneous hydrolysis of FDG, resulting in increased background fluorescence. Therefore, it is recommended to prepare FDG solutions fresh and protect them from light. labunlimited.com

Compatibility with Cell Fixation and Subsequent Staining Procedures

In many experimental workflows, particularly those involving microscopy or flow cytometry, cells need to be fixed prior to the FDG assay. Fixation helps to preserve cell morphology and immobilize cellular components. FDG has been shown to be compatible with common fixation methods.

For instance, cells can be fixed for 5 minutes in a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in phosphate-buffered saline (PBS). medchemexpress.com Following fixation, the cells are typically washed with PBS before the addition of the FDG substrate. medchemexpress.com A key advantage of using FDG is that the fluorescent product, fluorescein (B123965), can readily diffuse through the formaldehyde-fixed cell membrane, allowing for its detection in the surrounding buffer. nih.govresearchgate.net This property enables the separation of the fluorescent signal from the cells, which can be advantageous in certain experimental setups.

Furthermore, FDG can be used in conjunction with other staining methods. For example, it can be added simultaneously with the chromogenic substrate X-Gal for a dual-purpose assay, providing both a rapid qualitative assessment (blue-stained cells with X-Gal) and a quantitative measurement (fluorescence from FDG). nih.govresearchgate.net

Considerations for Data Analysis and Interpretation in Quantitative Research

The fluorescence signal generated from the enzymatic cleavage of FDG is directly proportional to the β-galactosidase activity, making it a powerful tool for quantitative research. abcam.comnih.gov However, rigorous data analysis is essential for accurate and meaningful interpretation of the results.

A standard curve is a fundamental component of quantitative FDG assays. This can be generated using serial dilutions of purified β-galactosidase enzyme or a known concentration of fluorescein, the fluorescent product of the reaction. assaygenie.comlabunlimited.comresearchgate.net By comparing the fluorescence intensity of the experimental samples to the standard curve, the amount of β-galactosidase in the sample can be precisely quantified. labunlimited.comanaspec.com The units for expressing β-galactosidase activity are typically in picomoles of fluorescein generated per minute per microgram of protein. assaygenie.com

For flow cytometry applications, quantitative analysis can be achieved by converting the relative fluorescence intensity into absolute numbers of molecules per cell. This is accomplished using calibration beads with known numbers of fluorescent molecules, such as Molecules of Equivalent Soluble Fluorochrome (MESF). kcasbio.com This standardization allows for more robust and reproducible measurements across different experiments and instruments. kcasbio.com

When analyzing flow cytometry data, it is important to properly gate the cell population of interest and to use compensation when multiple fluorophores with overlapping emission spectra are used. youtube.com The use of linear or logarithmic scaling for data representation should be chosen based on the dynamic range of the fluorescence signal. youtube.com

Table 2: Key Considerations for Quantitative Data Analysis with FDG

Analysis ComponentDescriptionRelevance
Standard Curve A plot of fluorescence intensity versus known concentrations of purified β-galactosidase or fluorescein. assaygenie.comlabunlimited.comresearchgate.netEnables the conversion of fluorescence readings from unknown samples into absolute quantities of enzyme or product.
Blank Control Samples containing all reagents except the enzyme source (e.g., non-transfected cells). labunlimited.comUsed to subtract background fluorescence from experimental readings. anaspec.com
Relative Fluorescence Units (RFU) The raw output from a fluorometer or flow cytometer.Represents the intensity of the fluorescent signal.
Enzyme Activity Calculation Typically expressed as pmol of fluorescein/min/µg of protein. assaygenie.comProvides a standardized measure of enzymatic activity that can be compared across different samples.
Quantitative Flow Cytometry (QFCM) Uses calibration beads (e.g., MESF beads) to convert fluorescence intensity to molecules per cell. kcasbio.comAllows for absolute quantification of β-galactosidase expression at the single-cell level.

Future Directions and Emerging Research Avenues for Fluorescein Di β D Galactopyranoside Probes

Development of Next-Generation Fluorogenic Substrates with Tuned Properties

The development of novel fluorogenic substrates for β-galactosidase is a dynamic area of research, aiming to overcome the limitations of traditional probes like FDG. bohrium.comnih.gov While FDG is highly sensitive, its application for in vivo imaging can be restricted by factors such as suboptimal cell permeability and fluorescence properties that are not ideal for deep-tissue imaging. bohrium.com

Current research focuses on several key areas of improvement:

Near-Infrared (NIR) Emission: Shifting the fluorescence emission to the NIR window (700-1700 nm) is a major goal, as longer wavelengths allow for deeper tissue penetration and reduced background autofluorescence. bohrium.com Probes like DCMCA and TZ-Br have been developed for NIR imaging of β-galactosidase activity in cancer models. nih.gov Another example is Gal-MB, a methylene (B1212753) blue-based probe, developed for far-red senescence imaging. nih.govrsc.orgresearchgate.net

Aggregation-Induced Emission (AIE): To counteract the aggregation-caused quenching (ACQ) that can affect fluorescent dyes at high concentrations, researchers are designing probes with AIE properties. nih.gov These "AIEgens" become highly fluorescent when they aggregate, offering a high signal-to-noise ratio. Probes like QM-βgal and TC-gal utilize this mechanism for sensitive detection of β-galactosidase in cancer and senescent cells. nih.gov

Enhanced Cellular Retention: A challenge with FDG is the potential for the fluorescent product, fluorescein (B123965), to leak from cells. nih.gov Next-generation substrates, such as SPiDER-βGal, are being functionalized to not only fluoresce upon cleavage but also to covalently bind to intracellular proteins, ensuring the signal is retained within the target cells. researchgate.net

Ratiometric Sensing: Moving beyond simple "turn-on" probes, ratiometric probes offer a built-in correction for variations in probe concentration, excitation intensity, and environmental factors. rsc.org These probes exhibit a shift in their fluorescence wavelength upon reaction with the enzyme, allowing for more quantitative and reliable measurements of β-galactosidase activity. nih.gov

Table 1: Comparison of Next-Generation β-Galactosidase Probes
Probe NameMechanismKey AdvantageApplication Example
DCMCA / TZ-BrNear-Infrared (NIR) EmissionDeep tissue imaging, low background. bohrium.comnih.govImaging tumors and senescent cells. nih.gov
QM-βgal / TC-galAggregation-Induced Emission (AIE)High signal-to-noise, avoids quenching. nih.govDetecting β-galactosidase in cancer cells. nih.gov
SPiDER-βGalCovalent ImmobilizationEnhanced signal retention in cells. researchgate.netImmunohistochemistry (FFPE sections). researchgate.net
Gal-MBFar-red Emission / PhotosensitizerSenescence imaging and photodynamic therapy. nih.govrsc.orgLight-triggered killing of senescent cells. nih.govrsc.org
NBGalNear-Infrared (NIR) EmissionReal-time in vivo detection of senescence. acs.orgMonitoring chemotherapy-induced senescence. acs.org

Integration with Advanced Imaging Modalities for Enhanced Resolution and Depth

To fully exploit the capabilities of new and existing probes, they are being integrated with advanced imaging techniques that offer superior performance compared to conventional fluorescence microscopy.

One of the most promising areas is the combination of fluorescence imaging with photoacoustic (PA) imaging . nih.gov PA imaging provides high-resolution structural information with deep tissue penetration, overcoming the limited depth of traditional fluorescence imaging. nih.govnih.gov Dual-modal FL/PA probes, such as Gal-HCy-biotin, have been designed to leverage the strengths of both modalities. nih.govnih.govrsc.org Upon cleavage by β-galactosidase, these probes generate both a fluorescent and a photoacoustic signal, enabling highly sensitive and high-resolution imaging of biological processes like tumor senescence in vivo. nih.gov For instance, Gal-HCy-biotin demonstrated a significant enhancement in both fluorescence (2.9-fold) and photoacoustic (3.8-fold) signals when imaging tumor senescence. nih.gov

This multimodal approach allows for a more comprehensive understanding of biological systems, capturing functional data with high sensitivity (fluorescence) and anatomical context with high resolution (photoacoustic). nih.gov

Exploration of Novel Applications in Untapped Biological Research Fields

While FDG has been widely used to report on lacZ gene expression, the future lies in applying it and its advanced derivatives to probe complex disease states where β-galactosidase activity is a key biomarker. bohrium.com

Oncology: Abnormal β-galactosidase expression is a hallmark of primary ovarian cancer. bohrium.comnih.govrsc.org Highly sensitive and specific probes are being developed for the early diagnosis of ovarian cancer and for image-guided surgery. bohrium.comnih.gov These tools can help distinguish cancerous cells from normal tissue, potentially improving patient outcomes. bohrium.com

Cellular Senescence: Senescence-associated β-galactosidase (SA-β-gal) is one of the most widely used biomarkers for senescent cells, which accumulate during aging and contribute to age-related diseases. bohrium.comnih.govrsc.org Probes like NBGal and Gal-MB are being developed specifically for the real-time detection and monitoring of cellular senescence in living organisms. nih.govrsc.orgacs.org This opens up avenues for studying the role of senescence in various pathologies and for evaluating the efficacy of senolytic therapies designed to clear these cells. acs.org

Plant and Developmental Biology: Beyond mammalian systems, β-galactosidase probes have applications in tracking enzyme activity in organisms like zebrafish and fruit flies, and even in studying processes like fruit ripening in plants. bohrium.com

The ability to visualize enzyme activity in these diverse contexts provides a powerful tool for fundamental biological research and disease diagnosis. bohrium.comrsc.org

Computational Modeling and Predictive Design of Probe Performance

The development of new fluorogenic probes is increasingly being accelerated by computational chemistry. bham.ac.uk Instead of relying solely on laborious and time-consuming laboratory synthesis and screening, researchers can now use computational tools to design and predict the properties of potential probes before they are ever made. bham.ac.ukplos.org

Methods like Time-Dependent Density Functional Theory (TD-DFT) allow for the prediction of key photophysical properties, including absorption and emission wavelengths, with a high degree of accuracy. bham.ac.ukmdpi.com This enables the in silico design of fluorophores with finely tuned characteristics, such as specific emission colors or environmental sensitivity. bham.ac.ukresearchgate.net

Furthermore, computational approaches like Rosetta are being used to redesign the interaction between a fluorogen and a protein, which is critical for developing fluorogen-activating protein (FAP) systems. plos.org Although engineering an enzyme's substrate-binding pocket is a significant challenge, computational design has proven powerful in reengineering enzyme specificity, sometimes succeeding where rational design and extensive screening have failed. pnas.org By modeling ligand docking and redesigning binding pockets, scientists can fine-tune the performance of probes, enhancing brightness, stability, and specificity. plos.org This predictive power streamlines the development pipeline, saving time and resources while enabling the creation of more sophisticated and effective molecular probes. bham.ac.uk

Q & A

Q. What is the mechanism of FDG hydrolysis by β-galactosidase, and how is it experimentally monitored?

FDG is a fluorogenic substrate cleaved sequentially by β-galactosidase into fluorescein monogalactoside (FMG) and finally fluorescein. The reaction is monitored via fluorescence (λex = 485 nm, λem = 535 nm) or absorbance, with signal intensity proportional to enzyme activity. Fluorescence detection offers higher sensitivity (up to 1,000-fold) than absorbance-based methods like ONPG .

Methodological Tip :

  • Prepare FDG stock in DMSO or ethanol (10–50 mM) and dilute in assay buffer.
  • For kinetic studies, measure fluorescence every 5–10 minutes over 1–2 hours to capture linear-phase activity .

Q. How should FDG be stored and handled to ensure stability?

FDG is supplied as a lyophilized powder and should be stored at -20°C in desiccated conditions. Solutions in DMSO or ethanol are stable for ≤6 months at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis .

Experimental Design Note :

  • Always include a no-enzyme control to account for background fluorescence from spontaneous hydrolysis .

Advanced Research Questions

Q. How can FDG be optimized for flow cytometry-based detection of β-galactosidase in live cells?

FDG’s cell permeability allows real-time tracking in live cells. However, loading efficiency varies by cell type.

  • Protocol :

Incubate cells with 100–500 µM FDG in PBS + 1 mM MgCl₂ at 37°C for 30–60 minutes.

Quench extracellular hydrolysis by adding 1 mM PETG (phenylethyl β-D-thiogalactopyranoside).

Analyze via flow cytometry using a 488 nm laser and 530/30 nm filter .

Critical Consideration :

  • For Gram-negative bacteria (e.g., E. coli), permeabilize cells with 0.1% SDS to enhance FDG uptake .

Q. What are the key differences between FDG and C12-FDG in senescence-associated β-galactosidase (SA-β-gal) assays?

FDG requires cell permeabilization (e.g., fixation) for SA-β-gal detection, while C12-FDG (a lipophilic analog) passively enters live cells due to its dodecanoyl chain. However, C12-FDG exhibits lower fluorescence intensity and higher background in adherent cells like Hs68 fibroblasts .

Data Interpretation :

  • Use FDG for fixed-cell assays (e.g., histochemistry) and C12-FDG for live-cell tracking .
  • Validate SA-β-gal activity with a positive control (e.g., H₂O₂-treated fibroblasts) .

Q. How do FDG-based assays compare to X-Gal in sensitivity and practicality for enzyme kinetics?

Parameter FDG X-Gal
Detection ModeFluorescence (quantitative)Colorimetric (qualitative)
SensitivityDetects ≤1.6 enzyme moleculesRequires high enzyme activity
Turnover Rate (kcat)Slower (due to sequential steps)Faster
ApplicationsSingle-cell analysis, real-timeHistological staining

Key Insight : FDG’s slower turnover is offset by its compatibility with high-sensitivity techniques like capillary electrophoresis and live-cell imaging .

Q. How can FDG hydrolysis data be normalized to account for cell viability or proliferation?

Normalize fluorescence to:

  • Cell count : Use Hoechst 33342 or DAPI for nuclear staining.
  • Protein concentration : Perform a BCA assay post-lysis.
  • Dose-response curves : Compare FDG signal across passages in senescence studies (e.g., Hs68 fibroblasts show increasing SA-β-gal activity with passage number) .

Q. What experimental artifacts arise when using FDG in fixed cells, and how can they be mitigated?

Fixation (e.g., paraformaldehyde) can reduce β-galactosidase activity or increase autofluorescence.

  • Mitigation Strategies :
  • Optimize fixation time (<10 minutes for 4% PFA).
  • Include a non-fluorescent β-gal inhibitor (e.g., D-galactose) in controls .

Q. Can FDG be used for single-cell β-galactosidase activity profiling in yeast?

Yes. FDG’s small size enables efficient uptake in yeast protoplasts.

  • Protocol :

Digest cell walls with zymolyase.

Load FDG (200 µM) in sorbitol-containing buffer.

Analyze via fluorescence microscopy or microplate readers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.